Acalisib

描述

Acalisib (GS-9820) is a second-generation, highly selective phosphatidylinositol-3-kinase delta (PI3Kδ) inhibitor with an IC50 of 12.7 nM for PI3Kδ. It suppresses PI3Kδ-mediated signaling by blocking the production of phosphatidylinositol-3,4,5-triphosphate (PIP3), thereby inhibiting tumor proliferation and survival . Preclinical studies demonstrate its selectivity for PI3Kδ over other PI3K isoforms and kinases, confirmed by minimal off-target binding at 10 µM concentrations .

In a phase Ib trial involving relapsed/refractory (R/R) chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL)/Hodgkin lymphoma (HL) patients, this compound showed an objective response rate (ORR) of 53.3% in CLL and 28.6% in NHL/HL. Median progression-free survival (PFS) was 16.6 months for CLL and 4.0 months for NHL/HL. Common treatment-related adverse events (TRAEs) included diarrhea (10.5% grade ≥3), rash (10.5%), infections, and elevated liver enzymes. Nine deaths were attributed to TRAEs, such as pneumonia and respiratory failure .

属性

IUPAC Name |

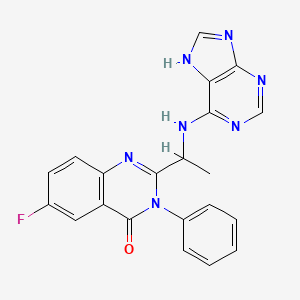

6-fluoro-3-phenyl-2-[1-(7H-purin-6-ylamino)ethyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN7O/c1-12(27-19-17-18(24-10-23-17)25-11-26-19)20-28-16-8-7-13(22)9-15(16)21(30)29(20)14-5-3-2-4-6-14/h2-12H,1H3,(H2,23,24,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCINCLJNAXZQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=C(C=C(C=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Components and Conditions

-

Anthranilic Acid Derivatives : Serve as the aromatic backbone. Substituents on the anthranilic acid (e.g., fluorine at position 6) are critical for downstream biological activity.

-

N-Boc-Amino Acids : Provide the chiral alkylamine moiety. Boc protection ensures stereochemical integrity during the reaction.

-

Anilines : Introduce the aryl group at position 3 of the quinazolinone.

-

Reagents : Methanesulfonyl chloride (MsCl) and N-methylimidazole (NMI) facilitate activation and coupling, while copper(II) chloride (CuCl₂) stabilizes intermediates and prevents racemization.

The optimized protocol (Procedure B) employs dichloroethane (DCE) as the solvent, CuCl₂ (0.5 equiv), and molecular sieves to sequester moisture. After sequential additions of MsCl/NMI and heating to 40°C, the reaction mixture is refluxed with aniline derivatives, followed by trimethylsilyl chloride (TMSCl) and triethylamine (NEt₃) to drive cyclization.

Substrate Scope and Yields

The method accommodates diverse substrates, as illustrated in Table 1. For this compound’s formal synthesis, anthranilic acid 8g (6-fluoro-substituted) reacts with N-Boc-L-valine and benzylamine to yield quinazolinone 12q in 56% yield and >99% ee.

Table 1: Selected Substrates and Outcomes in Quinazolinone Synthesis

| Anthranilic Acid | Amino Acid | Aniline | Yield (%) | ee (%) |

|---|---|---|---|---|

| 8g (6-F) | N-Boc-L-valine | Benzylamine | 56 | >99 |

| 8f (NH₂) | N-Boc-D-valine | 4-Cl-C₆H₄NH₂ | 43 | >99 |

| 8e (5-MeO) | N-Boc-L-leucine | 3-Me-C₆H₄NH₂ | 66 | 98 |

Optimization of Reaction Parameters for Enantiopurity

Role of Copper(II) Chloride

CuCl₂ is indispensable for preserving enantiomeric excess. In its absence, racemization occurs during the cyclization step, reducing ee to <50%. Mechanistic studies suggest CuCl₂ coordinates to intermediates, stabilizing the transition state and minimizing epimerization.

Solvent and Temperature Effects

-

Dichloromethane (DCM) : Initially used but resulted in lower yields (47%) due to incomplete cyclization.

-

Dichloroethane (DCE) : Superior polarity and boiling point (83°C) enhanced reaction efficiency, achieving yields up to 66% for this compound intermediates.

-

Temperature : Reflux conditions (40°C for activation, 83°C for cyclization) optimized reaction kinetics without compromising stereochemistry.

Scalability and Industrial Considerations

The one-pot protocol was successfully scaled to 10 mmol, yielding quinazolinone 12p in 43% yield with no loss of enantiopurity (>99% ee). Key adjustments included:

-

Moisture Control : Rigorous use of molecular sieves (4 Å) to prevent hydrolysis of the benzoxazinone intermediate.

-

Purification : Flash chromatography on silica gel with ethyl acetate/hexane gradients provided >95% purity.

Formal Synthesis of this compound from Intermediate 13a

The final steps to this compound involve deprotection and functionalization of quinazolinone 12q :

-

Deprotection : Treatment with trifluoroacetic acid (TFA) removes the Boc group, yielding amine 13a in 88% yield.

-

Coupling : Amine 13a is reacted with 6-fluoropurine under Mitsunobu conditions to introduce the purine moiety, completing the synthesis of this compound.

Analytical Characterization

Critical quality attributes were verified using:

-

Chiral HPLC : Confirmed enantiomeric excess (>99% ee) using Chiralpak AD-H columns (hexane:isopropanol 90:10, 1 mL/min).

-

LC-MS : Monitored reaction progress and intermediate purity (e.g., m/z 401.4 for this compound).

Comparative Analysis with Alternative Routes

Traditional approaches to quinazolinones rely on Mumm rearrangements or imidoyl chloride intermediates, which suffer from lower yields (30–36%) and moderate ee (94–97%). The CuCl₂-mediated method outperforms these by combining higher efficiency (43–66% yields) and superior stereocontrol (>99% ee) .

化学反应分析

Types of Reactions

Acalisib undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazolinone N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and amino groups, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.

Major Products

Oxidation: Quinazolinone N-oxides.

Reduction: Reduced quinazolinone derivatives.

Substitution: Substituted quinazolinone derivatives with various functional groups.

科学研究应用

Acalisib has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and phosphatases.

Industry: The compound is used in the development of new materials with specific electronic and optical properties.

作用机制

The mechanism of action of Acalisib involves its interaction with specific molecular targets, such as kinases and phosphatases. The compound binds to the active site of these enzymes, inhibiting their activity and disrupting cellular signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth.

相似化合物的比较

Key Insights :

- This compound and Parsaclisib exhibit the highest selectivity for PI3Kδ, minimizing off-target effects compared to dual inhibitors like Duvelisib and Copanlisib .

- Dual inhibitors (e.g., Duvelisib) may have broader immunosuppressive effects but higher toxicity risks due to γ-isoform targeting .

Efficacy in Clinical Trials

*Data for Idelalisib and Duvelisib derived from FDA labels; this compound data from phase Ib trials.

Key Insights :

Key Insights :

- This compound’s safety profile overlaps with other PI3Kδ inhibitors but includes a higher incidence of fatal infections (9/38 patients) .

Preclinical and Emerging Data

- This compound in Solid Tumors: Preclinical studies show activity in PIK3CA-mutant breast adenocarcinoma xenografts, with tumor growth inhibition comparable to Idelalisib .

- Resistance Mechanisms : In AML, PDK kinase pathway activation confers resistance to this compound, which can be reversed by PDK1 inhibitors (e.g., GSK2334470) .

- Next-Generation Inhibitors: SHC014748M, a novel PI3Kδ inhibitor, demonstrated superior or equivalent efficacy to Idelalisib in preclinical models .

生物活性

Acalisib (GS-9820) is a second-generation inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), primarily investigated for its therapeutic potential in treating various lymphoid malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). This article delves into the biological activity of this compound, highlighting its mechanism of action, clinical efficacy, safety profile, and relevant case studies.

This compound selectively inhibits the PI3Kδ isoform, which plays a crucial role in B-cell receptor signaling and T-cell activation. By blocking this pathway, this compound prevents the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a second messenger involved in cellular proliferation and survival. This inhibition leads to:

- Reduced B-cell proliferation : this compound's action on PI3Kδ is vital for B-cell differentiation and function.

- Immunomodulatory effects : The compound affects T-cell responses and cytokine production, influencing overall immune system activity .

Clinical Efficacy

This compound has been evaluated in several clinical trials, notably a Phase 1b study focusing on patients with relapsed/refractory lymphoid malignancies. Key findings from this study include:

- Overall Response Rate (ORR) : The study reported an ORR of 42.1% across all dose cohorts, with partial responses observed in various patient groups.

- Dose Escalation : Patients received escalating doses of this compound (50 mg to 400 mg twice daily), with the highest response rates noted at the 400 mg dose level, particularly in CLL patients (53.3% ORR) compared to NHL patients (28.6% ORR) .

- Progression-Free Survival (PFS) : The median PFS for patients treated with 400 mg was estimated at 8.2 months, with notable differences between CLL and NHL subgroups .

Summary of Clinical Trial Results

| Parameter | Value |

|---|---|

| Overall Response Rate (ORR) | 42.1% |

| CLL ORR | 53.3% |

| NHL ORR | 28.6% |

| Median PFS | 8.2 months |

Safety Profile

The safety assessment of this compound revealed a spectrum of adverse events (AEs), primarily related to infectious and immune-mediated toxicities:

- Common AEs : Included pneumonia, respiratory failure, and liver enzyme elevations.

- Serious AEs : Notably, there were instances of grade 5 leukoencephalopathy and other serious reactions leading to treatment discontinuation.

- Management of Toxicities : Dose interruptions were effective in managing elevated liver enzymes, with most cases resolving upon re-evaluation .

Case Studies

Several case studies have illustrated the clinical application and outcomes associated with this compound treatment:

-

Case Study in CLL :

- Patient Profile : An elderly patient with refractory CLL received this compound at the maximum tolerated dose.

- Outcome : Achieved a partial response after three months of treatment, highlighting the drug's potential in difficult-to-treat populations.

- Combination Therapy Exploration :

常见问题

Q. What is the mechanistic basis for selecting Acalisib as a PI3Kδ inhibitor, and how does this inform preclinical experimental design?

this compound selectively inhibits PI3Kδ with an IC50 of 12.7 nM, disrupting the PI3K/Akt/mTOR pathway critical for B-cell survival and proliferation . Preclinical studies should prioritize hematologic malignancy models (e.g., B-cell lymphomas) with confirmed PI3Kδ dependency. Include dose-response curves using enzymatic assays (e.g., pAKT suppression via Western blot) to validate target engagement .

Q. What are the key considerations for designing dose-escalation studies for this compound in early-phase clinical trials?

Phase 1b trials tested doses from 50 mg to 400 mg BID, with toxicity thresholds identified at higher doses (e.g., 400 mg BID showed elevated diarrhea [66.7%] and pneumonia [33.3%]) . Use adaptive trial designs with frequent safety monitoring, and stratify adverse events (AEs) by severity (e.g., Grade 3+ ALT/AST elevations). Incorporate pharmacokinetic (PK) sampling to correlate exposure with PI3Kδ suppression .

Q. How can researchers validate this compound's target specificity in cellular models to avoid off-target effects?

Employ isoform-specific inhibitors as controls (e.g., PI3Kα/β/γ inhibitors) in parallel assays. Use RNA interference (siRNA) to knock down PI3Kδ and compare effects with this compound treatment. Validate via phospho-proteomic profiling (e.g., pAKT, pS6) to confirm pathway inhibition .

Q. What methodologies are recommended for assessing this compound's immunomodulatory effects in vivo?

Flow cytometry for immune subset analysis (e.g., Treg depletion, B-cell apoptosis) and cytokine profiling (e.g., IL-6, TNF-α) in peripheral blood or tumor microenvironments. Combine with histopathology to evaluate tumor-infiltrating lymphocytes .

Q. How should researchers address variability in this compound's IC50 values across different cell lines?

Standardize assay conditions (e.g., serum concentration, incubation time) and use multiple cell lines with documented PI3Kδ expression. For example, gastric carcinoma (GC) cells showed differential sensitivity (IC50 range: 0.5–5 µM) in CCK-8 assays . Perform baseline phospho-PI3Kδ quantification to correlate with drug response .

Advanced Research Questions

Q. How can contradictory data between this compound's in vitro potency (IC50 12.7 nM) and clinical response rates be resolved?

Investigate tumor microenvironment factors (e.g., stromal interactions, immune evasion mechanisms) using 3D co-culture models or patient-derived xenografts (PDXs). Perform longitudinal biomarker analysis (e.g., ctDNA for PI3Kδ mutations) to identify resistance mechanisms .

Q. What statistical approaches are appropriate for analyzing non-linear dose-response relationships in this compound combination studies?

Use synergy scoring models (e.g., Chou-Talalay Combination Index) to evaluate interactions with JAK or MEK inhibitors. For heterogeneous response data, apply mixed-effects models to account for inter-patient variability .

Q. How can researchers optimize biomarker strategies to predict this compound responsiveness in heterogeneous tumors?

Integrate multi-omics data (e.g., RNA-seq for PI3Kδ pathway activity, phospho-proteomics) with clinical outcomes. Use machine learning (e.g., LASSO regression) to identify predictive signatures. Validate candidates in retrospective cohorts using IHC or digital PCR .

Q. What experimental models best recapitulate this compound's dual immunomodulatory and antitumor effects?

Humanized mouse models with reconstituted immune systems (e.g., NSG mice engrafted with human PBMCs) allow evaluation of both direct tumor killing and T-cell modulation. Include endpoints like tumor growth inhibition and immune cell infiltration metrics .

Q. How should researchers address discrepancies in toxicity profiles between preclinical and clinical studies of this compound?

Conduct comparative transcriptomics of human vs. murine immune cells to identify species-specific toxicity pathways. Use organ-on-chip models to simulate human gastrointestinal toxicity (e.g., diarrheal response). Retrospectively analyze clinical AE data for dose-dependent trends .

Methodological Notes

- Data Contradiction Analysis : Apply residual plots to test homoscedasticity in dose-response datasets . For qualitative discrepancies (e.g., variable AE rates), use Fisher’s exact test to compare incidence across cohorts .

- Literature Review : Prioritize primary sources (e.g., phase 1b trial data , in vitro mechanistic studies ) over reviews. Use academic databases (PubMed, Google Scholar) with advanced search filters (e.g., "PI3Kδ inhibitor" + "clinical trial") .

- Reproducibility : Follow STARD guidelines for biomarker studies and include raw data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。